molecular formula C8H12BNO3 B1452715 2-Isopropoxypyridine-3-boronic acid CAS No. 1150114-42-3

2-Isopropoxypyridine-3-boronic acid

Cat. No. B1452715
M. Wt: 181 g/mol
InChI Key: YUKJNDOHNQLKCG-UHFFFAOYSA-N
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Description

2-Isopropoxypyridine-3-boronic acid is a chemical compound with the molecular formula C8H12BNO3 . It has a molecular weight of 181.00 g/mol . The IUPAC name for this compound is (2-propan-2-yloxypyridin-3-yl)boronic acid .


Molecular Structure Analysis

The InChI string for 2-Isopropoxypyridine-3-boronic acid is InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 . The Canonical SMILES representation is B(C1=C(N=CC=C1)OC(C)C)(O)O . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Isopropoxypyridine-3-boronic acid is 336.0±52.0 °C . The predicted density is 1.16±0.1 g/cm3 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 62.6 Ų .

Scientific Research Applications

Catalysis and Organic Reactions

2-Isopropoxypyridine-3-boronic acid and its derivatives are pivotal in catalysis and organic reactions. For instance, boronic acid catalysis enables enantioselective aza-Michael additions, which are key to synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, boronic acids, including 2-isopropoxypyridine-3-boronic acid derivatives, have been used to catalyze direct amide formation between carboxylic acids and amines under ambient conditions (Arnold, Batsanov, Davies, & Whiting, 2008).

Molecular Recognition and Sensor Development

Boronic acid derivatives, including 2-isopropoxypyridine-3-boronic acid, play a significant role in molecular recognition. They interact with diols to form cyclic structures, useful in designing fluorescent sensors for detecting carbohydrates and other bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Safety And Hazards

When handling 2-Isopropoxypyridine-3-boronic acid, it is recommended to wear suitable gloves, protective clothing, and eye protection . It should be used only outdoors or in a well-ventilated area . In case of inhalation, remove to fresh air and give artificial respiration if not breathing .

Future Directions

Boronic acids, including 2-Isopropoxypyridine-3-boronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKJNDOHNQLKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674929
Record name {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxypyridine-3-boronic acid

CAS RN

1150114-42-3
Record name B-[2-(1-Methylethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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